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Abstract

YM-758 monophosphate is a novel small molecule inhibitor of the hyperpolarization-activated
cyclic nucleotide-gated (HCN) channel, also known as the "funny” (If) current. By selectively
targeting the If current in the sinoatrial node, YM-758 monophosphate effectively reduces heart
rate with a strong and specific activity. This mechanism of action makes it a promising
therapeutic agent for circulatory system diseases such as angina pectoris, myocardial
infarction, and congestive heart failure. This technical guide provides a comprehensive
overview of the core properties of YM-758 monophosphate, including its physicochemical
characteristics, mechanism of action, metabolic pathways, and available pharmacokinetic data.
Detailed experimental methodologies and signaling pathway diagrams are presented to
support further research and development.

Physicochemical Properties

YM-758 monophosphate, with the chemical name (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-
tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide monophosphate,
possesses the following physicochemical properties:
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Property Value Source
Molecular Formula C26H35FN308P PubChem
Molecular Weight 567.5 g/mol PubChem
Chemical Structure See Figure 1 ResearchGate

Figure 1: Chemical Structure of YM-758 Monophosphate.

Note: Data on solubility and pKa are not readily available in the public domain.

Mechanism of Action and Signaling Pathway

YM-758 monophosphate is a selective inhibitor of the If current, which plays a crucial role in the
spontaneous diastolic depolarization of pacemaker cells in the sinoatrial (SA) node. The If
current is a mixed sodium-potassium current that is activated upon hyperpolarization of the cell
membrane. By inhibiting this current, YM-758 monophosphate slows the rate of diastolic
depolarization, leading to a decrease in the firing rate of the SA node and consequently, a
reduction in heart rate.[1][2] This targeted action on the heart's natural pacemaker allows for
heart rate reduction without significant effects on other cardiovascular parameters.

The following diagram illustrates the signaling pathway of the cardiac pacemaker potential and
the point of intervention for YM-758 monophosphate.
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Mechanism of I Channel Inhibition by YM-758.

Metabolism and Pharmacokinetics
Metabolic Pathways

In vivo studies in mice, rats, rabbits, dogs, and monkeys have shown that YM-758 undergoes
extensive metabolism.[1][2] The primary metabolic pathways are consistent across species and

involve:

Hydroxylation

Oxidation followed by hydration

Amide hydrolysis

O-demethylation followed by sulfate or glucuronide conjugation[1]

The in vitro metabolism of YM-758 is mediated by cytochrome P450 enzymes, specifically
CYP2D6 and CYP3A4.
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The metabolic scheme of YM-758 in rats is depicted in the following diagram.
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Metabolic Pathways of YM-758.

Pharmacokinetics

Pharmacokinetic studies have been conducted in several animal species. The absolute
bioavailability of YM-758 has been reported to be between 7.5% and 16.6% in rats and
between 16.1% and 22.0% in dogs. A summary of available pharmacokinetic parameters is
presented below.

Bioa
Spec Rout vaila. Cma Tma Clear Sour
. Dose . AUC tl1/2 vd
ies e bility x X ance ce
(%)
- Requ
Rat Oral - 1;5 5 N/A N/A N/A N/A N/A N/A est
' PDF
Requ
16.1 - b
Dog Oral - 220 N/A N/A N/A N/A N/A N/A est
' PDF

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b1241951?utm_src=pdf-body
https://www.benchchem.com/product/b1241951?utm_src=pdf-body-img
https://www.benchchem.com/product/b1241951?utm_src=pdf-body
https://www.benchchem.com/product/b1241951?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1241951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

N/A: Data not publicly available.

Experimental Protocols
In Vivo Oral Administration in Rats

The following is a general protocol for the oral administration of YM-758 monophosphate to rats
for metabolic studies, based on available literature.[1]

Prepare Dosing Suspension Oral Administration Sample Collection Sample Analysis
(YM-758 in 0.5% methylcellulose) (gavage) (Urine, Bile, Blood) (LC-MS, NMR)

Click to download full resolution via product page

Workflow for Oral Dosing in Rats.

Detailed Steps:

» Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week before the
study.

e Dosing Suspension Preparation: YM-758 monophosphate is suspended in a 0.5% (w/v)
agueous solution of methylcellulose to the desired concentration.

o Administration: The suspension is administered orally to the rats via gavage.
o Sample Collection:

o Urine and Feces: Animals are housed in metabolic cages for the collection of urine and
feces at specified time intervals.

o Bile: For biliary excretion studies, rats undergo bile duct cannulation prior to
administration, and bile is collected.

o Blood: Blood samples are collected from the tail vein or via cardiac puncture at
predetermined time points.

e Sample Processing and Analysis:

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1241951?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4875925/
https://www.benchchem.com/product/b1241951?utm_src=pdf-body-img
https://www.benchchem.com/product/b1241951?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1241951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Plasma is separated from blood samples by centrifugation.

o All biological samples are analyzed using techniques such as liquid chromatography-mass
spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to identify
and quantify the parent drug and its metabolites.[1][2]

Pharmacodynamics

While it is established that YM-758 monophosphate is a potent If channel inhibitor, specific
quantitative pharmacodynamic data, such as IC50 or EC50 values for If channel inhibition and
dose-response relationships for heart rate reduction, are not available in the public domain.

Safety and Toxicology

Comprehensive safety and toxicology data for YM-758 monophosphate are not publicly
available. Standard preclinical safety and toxicology evaluations for a cardiovascular drug
would typically include in vitro assessments of off-target effects and in vivo studies in at least
two species (one rodent, one non-rodent) to evaluate for potential adverse effects on major
organ systems.

Conclusion

YM-758 monophosphate is a promising If channel inhibitor with a clear mechanism of action for
heart rate reduction. Its metabolic profile is well-characterized across several preclinical
species. However, a comprehensive understanding of its quantitative pharmacokinetic and
pharmacodynamic properties, as well as its safety profile, requires further disclosure of non-
public data. This technical guide provides a foundation for researchers and drug development
professionals interested in the further investigation and potential clinical application of YM-758
monophosphate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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